

Application Notes and Protocols: Crozbaciclib Fumarate in Combination with Temozolomide

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Compound of Interest

Compound Name: *Crozbaciclib fumarate*

Cat. No.: *B12406974*

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To the Researcher:

Extensive literature searches have revealed no publicly available scientific data, preclinical or clinical, for a compound named "**Crozbaciclib fumarate**." Therefore, it is not possible to provide specific application notes or protocols for this agent in combination with temozolomide.

However, based on its nomenclature, "Crozbaciclib" is presumed to be a cyclin-dependent kinase (CDK) inhibitor. The combination of CDK4/6 inhibitors with the alkylating agent temozolomide is an area of active investigation, particularly for the treatment of aggressive brain tumors like glioblastoma.

This document will proceed by using Ribociclib, a well-characterized, FDA-approved CDK4/6 inhibitor, as a representative molecule for this class of drugs. The following application notes and protocols are based on the established mechanisms of action of Ribociclib and temozolomide and the available data for their combination in a preclinical and clinical context.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ).[1] Resistance to TMZ is a major clinical challenge. A key mechanism of action for CDK4/6 inhibitors like Ribociclib is the induction of G1 cell cycle arrest.[2] This application note details the scientific rationale and

provides protocols for investigating the synergistic anti-tumor effects of combining Ribociclib with temozolomide in glioblastoma.

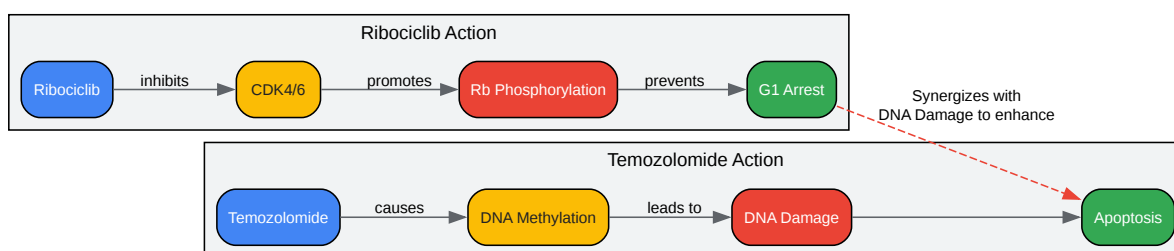
The combination is currently under investigation in the CONNECT TarGeT (Targeted pediatric high-grade Glioma Therapy) clinical trial for pediatric high-grade gliomas.[3][4][5]

Mechanism of Action and Rationale for Combination

Ribociclib: Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2] In normal and cancerous cells, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Ribociclib prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state, and causing a G1 cell cycle arrest.[2]

Temozolomide (TMZ): TMZ is a prodrug that spontaneously converts to its active metabolite, MTIC, at physiological pH. MTIC is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[6] This DNA damage, if not repaired, leads to futile DNA mismatch repair cycles, resulting in DNA double-strand breaks and ultimately, apoptosis.[7]

Synergistic Rationale: The combination of Ribociclib and temozolomide is hypothesized to be synergistic through complementary mechanisms. By arresting cells in the G1 phase, Ribociclib may prevent the replication of DNA that has been damaged by temozolomide, thus enhancing the cytotoxic effects of TMZ.



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Figure 1: Rationale for Ribociclib and Temozolomide Combination.

Quantitative Data

While specific preclinical data on the direct combination of Ribociclib and temozolomide is limited in publicly available literature, the following tables provide relevant data for the individual agents and clinical trial information for the combination.

Table 1: Preclinical and Clinical Data for Ribociclib

Parameter	Value	Cell Line/Context	Reference
IC50 (CDK4/6 inhibition)	0.04 μ M	In vitro kinase assay	[8]
Unbound Concentration in CSF	0.374 μ M	Recurrent Glioblastoma Patients (Phase 0 Trial)	[8][9]
Unbound Concentration in Non-enhancing Tumor	0.560 μ mol/kg	Recurrent Glioblastoma Patients (Phase 0 Trial)	[8][9]
Unbound Concentration in Enhancing Tumor	2.152 μ mol/kg	Recurrent Glioblastoma Patients (Phase 0 Trial)	[8][9]
Median Progression-Free Survival (Monotherapy)	9.7 weeks	Recurrent Glioblastoma Patients (Phase 2 Cohort)	[8][9]

Table 2: Preclinical Data for Temozolomide

Parameter	Value	Cell Line	Reference
IC50 (72h exposure)	849.32 μ M	U87 MG	[10]
IC50 (72h exposure)	230.0 μ M (median)	U87 MG (systematic review)	[1]
IC50 (72h exposure)	176.50 μ M (median)	U251	[1]

Table 3: Clinical Trial Dosing for Ribociclib and Temozolomide Combination

Trial Name	Patient Population	Dosing Regimen	Reference
CONNECT TarGeT	Pediatric and Young Adult Newly Diagnosed Diffuse Hemispheric Glioma, H3 G34-mutant	Ribociclib: Orally once daily for 21 days of a 28-day cycle. Temozolomide: Orally on days 1-5 for the first 13 cycles.	[2]

Experimental Protocols

The following are representative protocols for preclinical evaluation of the Ribociclib and temozolomide combination in glioblastoma cell lines and xenograft models.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of Ribociclib and temozolomide, both as single agents and in combination.

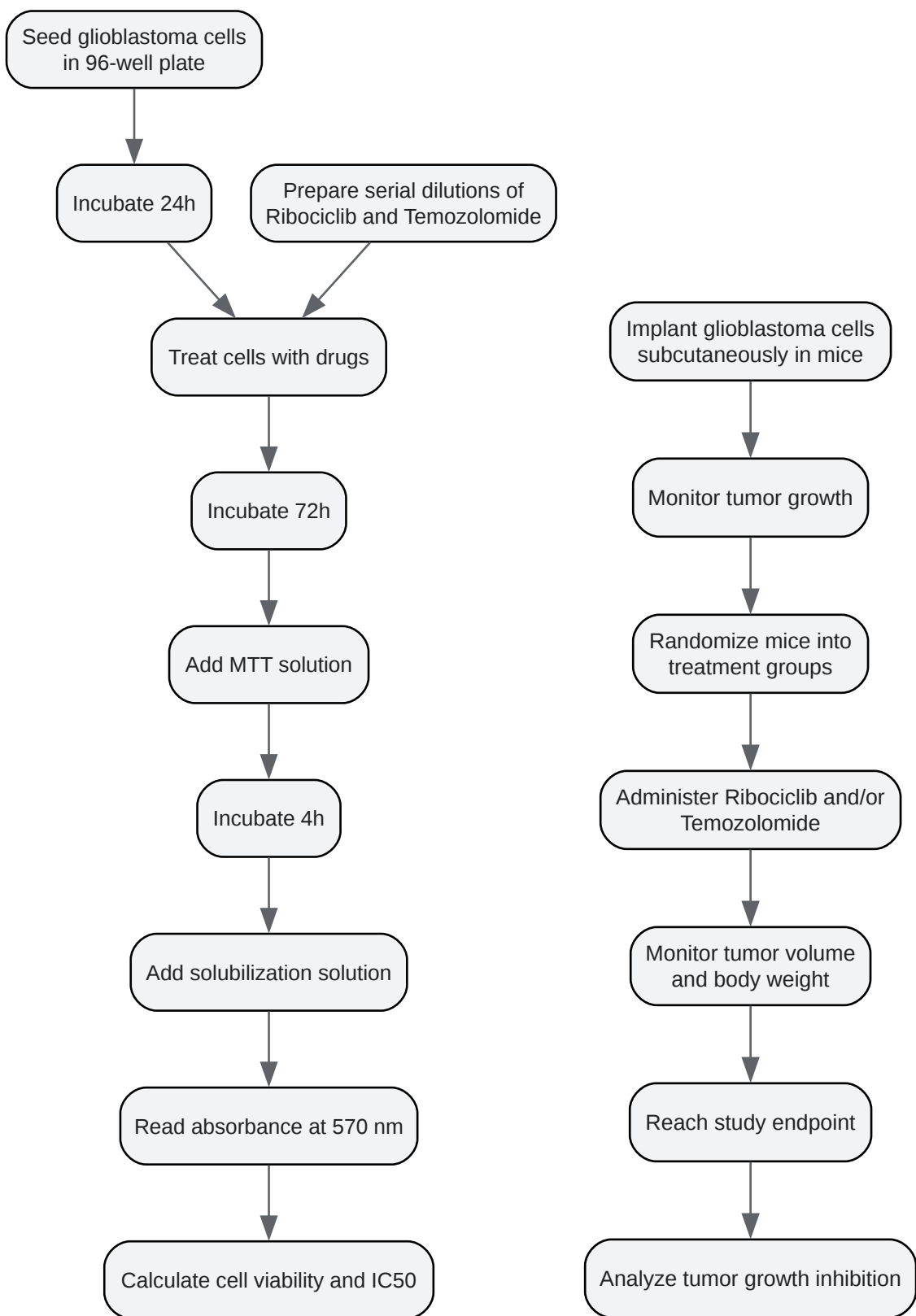
Materials:

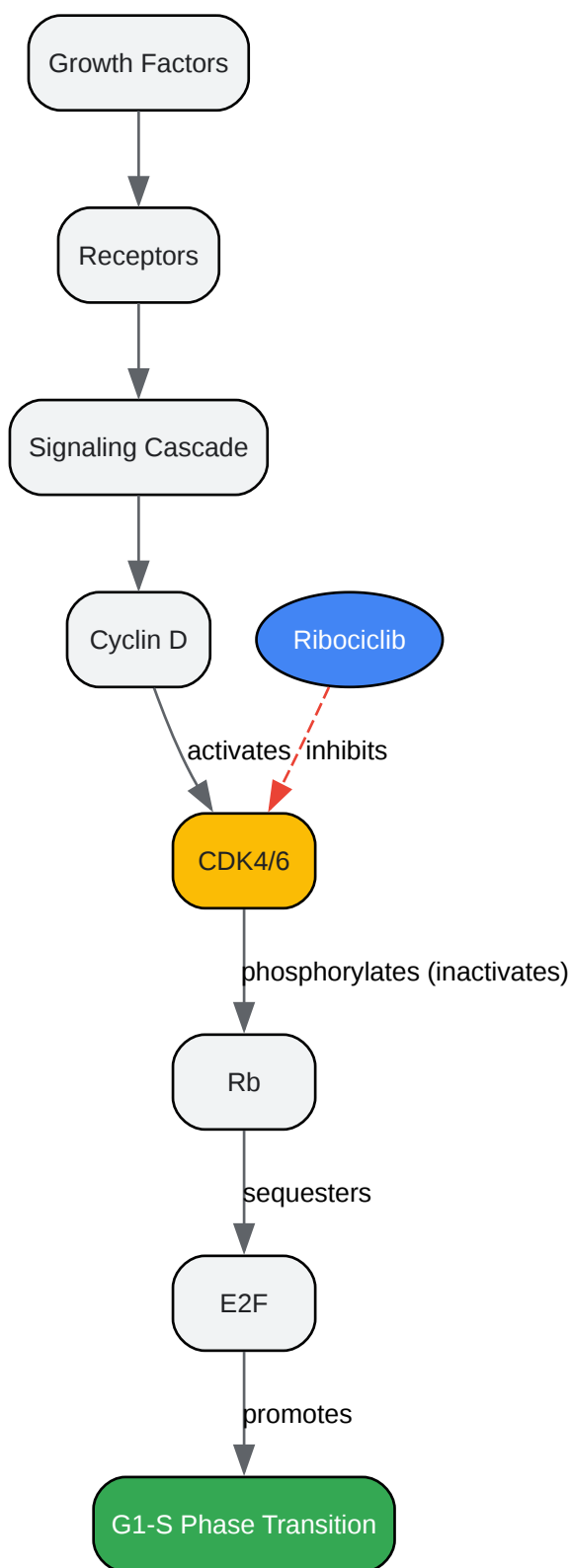
- Glioblastoma cell lines (e.g., U87 MG, T98G)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Ribociclib (stock solution in DMSO)
- Temozolomide (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Multichannel pipette

- Plate reader

Procedure:

- Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
- Drug Preparation: Prepare serial dilutions of Ribociclib and temozolomide in culture medium. For combination studies, prepare a matrix of concentrations.
- Treatment: Remove the medium from the wells and add 100 μ L of the drug-containing medium. Include wells with vehicle control (DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC₅₀ values using non-linear regression analysis. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).





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